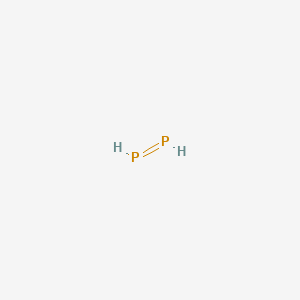

Diphosphene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diphosphene is a type of organophosphorus compound characterized by a phosphorus–phosphorus double bond, denoted by R-P=P-R’. These compounds are relatively rare but hold significant theoretical importance due to their unique properties. Diphosphenes typically react similarly to alkenes and are stabilized by large steric hindrance .

Vorbereitungsmethoden

The synthesis of diphosphenes often involves the dehalogenation of bulky alkyldichlorophosphines with an active metal. For instance, the synthesis of bis(2,4,6-tri-tert-butylphenyl)diphosphene was achieved by dehalogenating a bulky alkyldichlorophosphine . Other methods include the use of arylphosphenes, trisalkylsilylphosphines, or N-heterocyclic boro-phosphines

Analyse Chemischer Reaktionen

Diphosphenes undergo various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Diphosphenes have several scientific research applications, including:

Chemistry: Used in the study of multiple bonds between heavy main-group elements and their stabilization.

Medicine: Research into phosphorus-containing compounds for pharmaceutical applications.

Wirkmechanismus

Diphosphenes exert their effects primarily through their phosphorus–phosphorus double bond. This bond allows them to participate in various chemical reactions, similar to alkenes. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Diphosphenes are unique due to their phosphorus–phosphorus double bond. Similar compounds include:

Diphosphane: Characterized by a phosphorus–phosphorus single bond and different reactivity.

Phosphaalkenes: Compounds with a phosphorus–carbon double bond, exhibiting different chemical properties.

Phosphinidenes: Compounds with a phosphorus–carbon triple bond, also showing distinct reactivity

Diphosphenes stand out due to their double bond, which imparts unique reactivity and stability compared to other phosphorus-containing compounds.

Eigenschaften

CAS-Nummer |

41916-72-7 |

|---|---|

Molekularformel |

H2P2 |

Molekulargewicht |

63.963 g/mol |

IUPAC-Name |

phosphanylidenephosphane |

InChI |

InChI=1S/H2P2/c1-2/h1-2H |

InChI-Schlüssel |

SWJAOBXRZSMKNS-UHFFFAOYSA-N |

Kanonische SMILES |

P=P |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)

![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)

![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)

![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)

![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)